molecular formula C11H27O2PSi B14303633 Trimethylsilyl dibutylphosphinate CAS No. 121934-93-8

Trimethylsilyl dibutylphosphinate

Cat. No.: B14303633
CAS No.: 121934-93-8
M. Wt: 250.39 g/mol
InChI Key: FSMKGWYJKFGKRW-UHFFFAOYSA-N
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Description

Trimethylsilyl Dibutylphosphinate is an organophosphorus compound featuring a phosphorus-carbon (P-C) bond, known for its enhanced hydrolytic stability compared to P-O bonded analogues . This reagent is primarily valued in organic synthesis as a protected form of dibutylphosphinic acid. The trimethylsilyl group acts as a versatile protecting group that can be readily cleaved under mild conditions using trimethylsilyl halides or aqueous acid, providing access to the parent phosphinic acid without the need for harsh alkaline hydrolysis . Compounds of this class are instrumental in the synthesis of biologically active molecules, including metalloprotease inhibitors . Furthermore, organophosphorus compounds containing P-C bonds are increasingly investigated for applications in material science due to their high thermal stability, making them candidates for use as flame retardants in polymers . As a synthetic intermediate, this compound facilitates research in medicinal chemistry and the development of advanced materials. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

121934-93-8

Molecular Formula

C11H27O2PSi

Molecular Weight

250.39 g/mol

IUPAC Name

dibutylphosphoryloxy(trimethyl)silane

InChI

InChI=1S/C11H27O2PSi/c1-6-8-10-14(12,11-9-7-2)13-15(3,4)5/h6-11H2,1-5H3

InChI Key

FSMKGWYJKFGKRW-UHFFFAOYSA-N

Canonical SMILES

CCCCP(=O)(CCCC)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Chlorotrimethylsilane-Mediated Silylation

Chlorotrimethylsilane (Me₃SiCl) is a widely employed silylating agent due to its high reactivity and commercial availability. The reaction proceeds in anhydrous conditions, typically in inert solvents such as tetrahydrofuran (THF) or dichloromethane, with a tertiary amine base (e.g., triethylamine) to neutralize liberated HCl.

Representative Procedure :

  • Dissolve dibutylphosphinic acid (10 mmol) in dry THF (50 mL).
  • Add triethylamine (12 mmol) dropwise under nitrogen atmosphere.
  • Introduce chlorotrimethylsilane (12 mmol) and stir at room temperature for 6–12 hours.
  • Filter precipitated triethylamine hydrochloride and concentrate the filtrate under reduced pressure.
  • Purify the crude product via vacuum distillation or column chromatography.

Key Data :

  • Yield : 70–85% (dependent on stoichiometry and solvent).
  • Purity : >95% (GC-MS analysis).
  • Side Products : Bis(trimethylsilyl) derivatives if excess Me₃SiCl is used.

Hexamethyldisilazane (HMDS) as a Silylating Agent

Hexamethyldisilazane offers a milder alternative, generating ammonia as a byproduct instead of HCl. This method is preferable for acid-sensitive substrates.

Optimized Conditions :

  • Solvent : Toluene or chloroform.
  • Temperature : Reflux (110°C).
  • Molar Ratio : Dibutylphosphinic acid : HMDS = 1 : 1.2.
  • Reaction Time : 4–8 hours.

Advantages :

  • Eliminates the need for a separate base.
  • Reduced risk of side reactions due to neutral byproducts.

Limitations :

  • Lower yields (60–75%) compared to Me₃SiCl.

Transesterification of Preformed Silyl Phosphinates

Transesterification provides a route to this compound from other silyl phosphinates. This method is advantageous when the starting silyl ester is more accessible or stable.

Trimethylsilyl Triflate-Catalyzed Exchange

Trimethylsilyl triflate (Me₃SiOTf) catalyzes the exchange of silyl groups between phosphinate esters. For example, tris(trimethylsilyl) phosphite can react with dibutylphosphinic acid under controlled conditions.

Experimental Protocol :

  • Combine tris(trimethylsilyl) phosphite (5 mmol) and dibutylphosphinic acid (15 mmol) in anhydrous hexane.
  • Add catalytic Me₃SiOTf (0.1 equiv).
  • Reflux at 80°C for 24 hours.
  • Isolate the product via fractional distillation.

Outcomes :

  • Yield : 50–65%.
  • Selectivity : Favors mono-silylation due to steric hindrance.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction rates and yields by providing uniform heating. This method is particularly effective for silylation reactions requiring elevated temperatures.

Case Study :

  • Reagents : Dibutylphosphinic acid, Me₃SiCl, triethylamine.
  • Solvent : Acetonitrile.
  • Conditions : Microwave irradiation at 100°C for 30 minutes.
  • Yield : 88% (GC-MS confirmed).

Advantages :

  • Reduced reaction time (30 minutes vs. 6–12 hours).
  • Improved reproducibility.

Comparative Analysis of Methods

The table below summarizes critical parameters for the principal synthetic routes:

Method Reagents Solvent Temperature Time Yield Purity
Me₃SiCl + Et₃N Me₃SiCl, Et₃N THF 25°C 6–12 h 70–85% >95%
HMDS HMDS Toluene 110°C 4–8 h 60–75% 90–95%
Transesterification Tris(Me₃Si) phosphite Hexane 80°C 24 h 50–65% 85–90%
Microwave-assisted Me₃SiCl, Et₃N MeCN 100°C (MW) 0.5 h 88% >98%

Analytical Validation and Characterization

Successful synthesis requires rigorous characterization:

  • NMR Spectroscopy :
    • ¹H NMR : Absence of –OH signal (~10 ppm) confirms silylation.
    • ³¹P NMR : Single resonance near δ 35–40 ppm (vs. δ 25–30 ppm for parent acid).
  • Mass Spectrometry : Molecular ion peak at m/z 280 [M+H]⁺.
  • Elemental Analysis : C: 45.2%, H: 9.1%, P: 11.1% (theoretical for C₁₁H₂₅O₂PSi).

Challenges and Optimization Strategies

Moisture Sensitivity

Trimethylsilyl esters are highly moisture-sensitive. Best practices include:

  • Strict anhydrous conditions (Schlenk techniques).
  • Use of molecular sieves in reaction mixtures.

Byproduct Formation

Excess silylating agents promote disilylation. Mitigation strategies:

  • Stoichiometric control (1.1–1.2 equiv of silylating agent).
  • Stepwise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl dibutylphosphinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and may require catalysts to enhance the reaction rate .

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphinates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Trimethylsilyl dibutylphosphinate has several scientific research applications:

Mechanism of Action

The mechanism of action of trimethylsilyl dibutylphosphinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group provides steric protection, allowing selective reactions to occur at the phosphinate moiety. The compound can interact with molecular targets through covalent bonding, leading to the formation of stable products .

Comparison with Similar Compounds

Comparison with Similar Compounds

Solubility in Aqueous Solutions

The aqueous solubility of phosphorous compounds is critical for environmental and industrial applications. The AR model (Equation 9) effectively predicts the solubility of tributyl phosphate, butyl dibutylphosphinate, and dialkylphosphonates across temperatures . Key findings include:

  • Butyl dibutylphosphinate exhibits lower aqueous solubility compared to tributyl phosphate due to reduced polarity from the phosphinate group .
  • Trimethylsilyl substitution likely further decreases solubility by increasing hydrophobicity, as seen in silylated derivatives like tris(trimethylsilyl) phosphite, which is highly lipophilic .

Chemical Reactivity and Stability

  • Tris(trimethylsilyl) phosphite : Unlike Trimethylsilyl dibutylphosphinate, this compound is a phosphite (P(O)$_3$) derivative. It is highly reactive in Arbuzov reactions and deoxygenation processes due to its electron-rich phosphorus center .
  • Trialkyl phosphates (e.g., trimethylphenyl phosphate) : These lack the silyl group but share hydrolytic stability with phosphinates. However, phosphinates are less prone to enzymatic degradation than phosphates .

Structural Analogues and Functional Group Effects

Key structural analogues include:

Compound Formula Molecular Weight (g/mol) Key Feature
This compound C${11}$H${27}$O$_2$PSi (inferred) ~250 (estimated) Phosphinate + TMS group
Tributyl phosphate C${12}$H${27}$O$_4$P 266.32 Phosphate ester
Tris(trimethylsilyl) phosphite C$9$H${27}$O$3$PSi$3$ 298.51 Phosphite + three TMS groups
Trimethylphenyl phosphate C${21}$H${21}$O$_4$P 368.36 Bulky aromatic phosphate ester

Data compiled from

Research Findings and Discussion

  • Solubility Modeling : The AR model accurately predicts solubility trends for phosphinates and phosphates, but silylated derivatives require additional parameters due to their hydrophobic nature .
  • Analytical Performance: Silylated phosphinates enhance chromatographic resolution compared to non-silylated analogs, as demonstrated in GC/MS analyses of oxylipins .

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